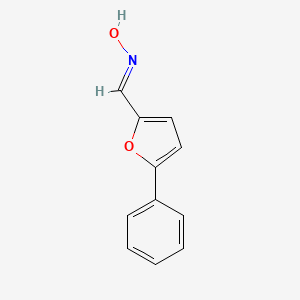![molecular formula C23H30N2O5S B12191708 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B12191708.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a tert-butyl methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the Piperazine Derivative: The piperazine ring is functionalized by reacting with the benzodioxole moiety using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 3-tert-butyl-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperazine core.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound could modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol:
3-tert-Butyl-4-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine is unique due to its combination of a benzodioxole moiety and a sulfonylated piperazine ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H30N2O5S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C23H30N2O5S/c1-23(2,3)19-14-18(6-8-20(19)28-4)31(26,27)25-11-9-24(10-12-25)15-17-5-7-21-22(13-17)30-16-29-21/h5-8,13-14H,9-12,15-16H2,1-4H3 |
InChI Key |
FBVQOOLWETWIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12191632.png)
![[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B12191636.png)
![3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12191645.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12191653.png)

![(5Z)-3-methyl-5-[(3-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12191659.png)

![(4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12191673.png)
![{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12191678.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12191682.png)

![N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide](/img/structure/B12191690.png)
![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12191698.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12191699.png)
